

# Pharmacokinetics and Bioavailability of T-1105: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

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## Introduction

**T-1105**, a pyrazinecarboxamide derivative, is a novel antiviral agent that has demonstrated broad-spectrum activity against various RNA viruses. It is a structural analogue of Favipiravir (T-705), from which it differs by the absence of a fluorine atom at the 6th position of the pyrazine ring.<sup>[1][2]</sup> **T-1105** was discovered by Toyama Chemical Co., Ltd. (now part of FUJIFILM Corporation) during a screening for anti-influenza virus compounds.<sup>[3]</sup> Like its fluorinated counterpart, **T-1105** is a prodrug that requires intracellular conversion to its active form, **T-1105**-ribofuranosyl-5'-triphosphate (**T-1105**-RTP), to exert its antiviral effect.<sup>[2][4]</sup> This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.<sup>[2]</sup>

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of **T-1105**, drawing from available preclinical data. Due to the limited amount of publicly accessible quantitative pharmacokinetic data for **T-1105**, this guide also includes comparative information on its well-studied analogue, T-705, to provide a relevant context for researchers.

## Pharmacokinetics

The study of **T-1105**'s pharmacokinetics is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its therapeutic efficacy.

and safety. While comprehensive clinical pharmacokinetic data for **T-1105** is not yet available in the public domain, preclinical studies, particularly in a porcine model, have provided initial insights into its in vivo behavior.

## Data Presentation

Due to the scarcity of published quantitative pharmacokinetic parameters for **T-1105**, a detailed comparative table with its analogue, T-705, is not feasible. However, the available qualitative and semi-quantitative data from a key preclinical study are summarized below.

Table 1: Summary of In Vivo Pharmacokinetic Data for **T-1105** in a Porcine Model

Parameter	Finding	Species	Dosing Regimen	Study Context	Source
Oral Bioavailability	<p>Implied to be significant. T-1105 was orally administered and resulted in plasma concentrations sufficient to exert a potent antiviral effect, as evidenced by the complete protection of pigs from Foot-and-Mouth Disease Virus (FMDV) infection and the absence of viremia.</p>	Pig	200 mg/kg, twice daily for 6 days	Efficacy study against FMDV	<a href="#">[4]</a>
Plasma Concentration	Maintained at high levels, exceeding the in vitro antiviral concentration required to inhibit FMDV.	Pig	200 mg/kg, twice daily for 6 days	Efficacy study against FMDV	<a href="#">[4]</a>

Note: Specific quantitative values for Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life for **T-1105** are not available in the cited literature.

## Bioavailability

The oral bioavailability of a drug is a critical determinant of its clinical utility. The available evidence strongly suggests that **T-1105** possesses good oral bioavailability. In a study involving pigs challenged with FMDV, oral administration of **T-1105** provided complete protection against the disease.<sup>[4]</sup> The absence of detectable infectious virus and viral genetic material in the serum of treated animals indicates that **T-1105** was absorbed into the systemic circulation to an extent sufficient to exert a robust antiviral effect.<sup>[4]</sup>

## Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of **T-1105** are limited in publicly accessible literature. However, the methodology from the key in vivo efficacy study in pigs provides a framework for understanding how its oral bioavailability and antiviral activity were assessed.

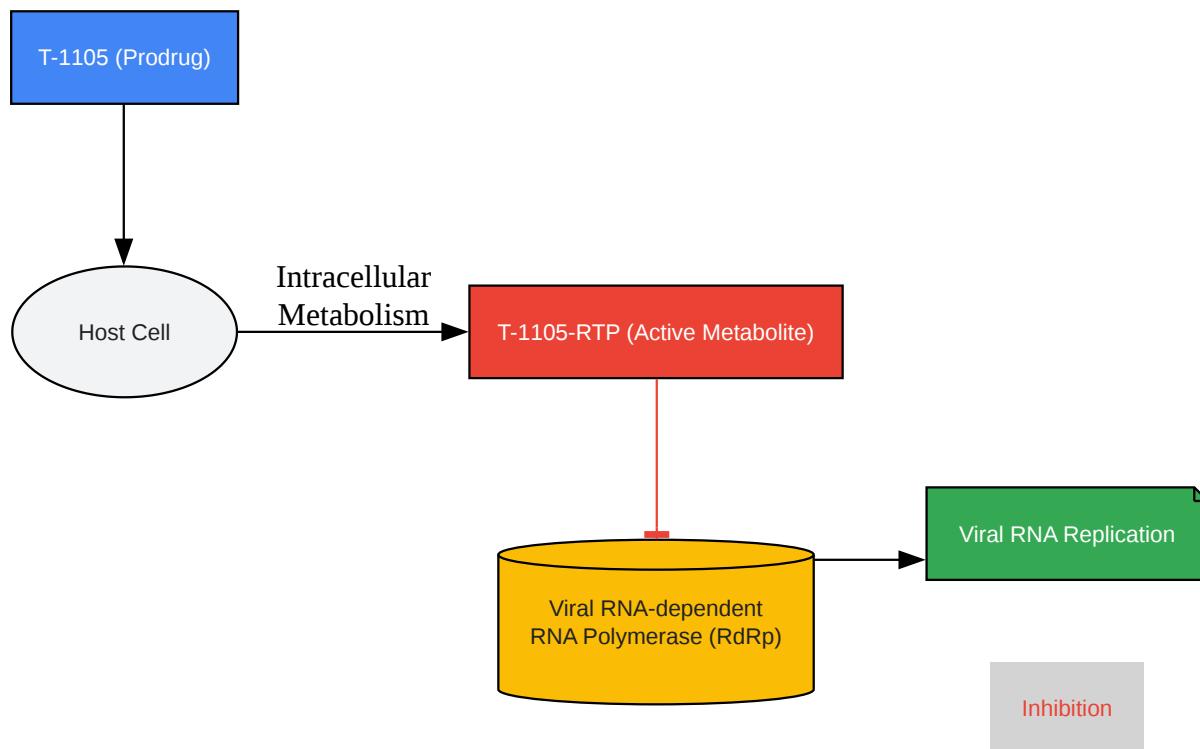
### In Vivo Efficacy and Oral Bioavailability Assessment in a Porcine Model for FMDV

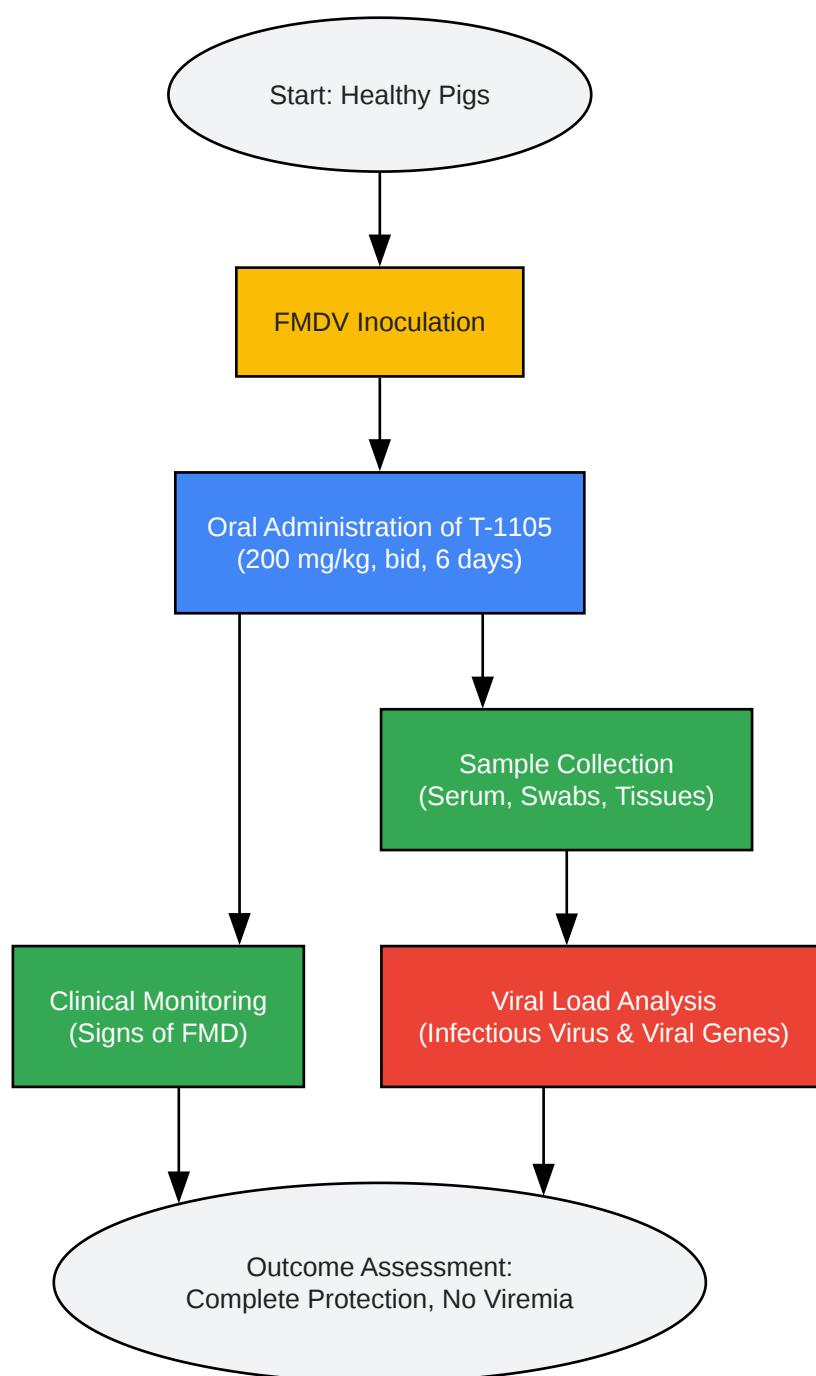
- Animal Model: Domestic pigs.<sup>[4]</sup>
- Virus Challenge: Inoculation with a porcinophilic FMDV serotype O, topotype CATHAY.<sup>[4]</sup>
- Drug Formulation and Administration: **T-1105** was administered orally.<sup>[4]</sup>
- Dosing Regimen: 200 mg/kg of body weight, administered twice daily for 6 days. The first dose was given either 1 hour before or 6 hours after virus inoculation.<sup>[4]</sup>
- Sample Collection: Serum, oral and nasal discharges, and tissues were collected 48 hours after virus inoculation.<sup>[4]</sup>
- Analytical Methods:

- Viral Load Assessment: Detection of infectious FMDV and FMDV-specific genes in collected samples.[\[4\]](#)
- Clinical Assessment: Monitoring for clinical signs of FMD.[\[4\]](#)

## Mandatory Visualization Signaling Pathways and Experimental Workflows

The mechanism of action of **T-1105** involves its intracellular conversion to an active form that inhibits the viral RNA polymerase. The experimental workflow for the *in vivo* pig study demonstrates the process of evaluating its oral efficacy.





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